molecular formula C7H4BrClF3N B1409198 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine CAS No. 1227583-92-7

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1409198
CAS No.: 1227583-92-7
M. Wt: 274.46 g/mol
InChI Key: RFLQZVDOPPOOHL-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine is a versatile and high-value synthetic intermediate designed for advanced research and development in the life sciences. Its structure incorporates multiple reactive sites and a trifluoromethyl group, making it a critical building block for constructing novel, patentable molecules in agrochemical and pharmaceutical discovery pipelines . The presence of the trifluoromethylpyridine (TFMP) moiety is a recognized strategy to enhance the biological activity and physical properties of lead compounds . The unique combination of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen can significantly influence a molecule's conformation, metabolic stability, and affinity for biological targets . In agrochemical R&D, intermediates based on the 5-(trifluoromethyl)pyridine scaffold are proven starting materials for creating potent and selective active ingredients . This compound serves as a key precursor in the synthesis of novel pesticides, including insecticides and fungicides . Its utility is demonstrated in the synthesis of compounds with unique modes of action that effectively overcome pest resistance, leveraging the TFMP subunit to improve efficacy and reduce application dosages for a more favorable environmental profile . Within pharmaceutical research, the TFMP motif is a privileged structure in modern drug design . This bromomethyl- and chloro-substituted analog is engineered for facile derivatization, enabling medicinal chemists to explore new chemical space in the development of small-molecule therapeutics. The reactive bromomethyl group allows for straightforward functionalization, facilitating the construction of complex molecular architectures aimed at challenging biological targets . This chemical is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLQZVDOPPOOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

A method for synthesizing 2-Chloro-4-(trifluoromethyl)pyridine involves reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form an intermediate, which is then converted into the desired product under mild conditions.

Bromination of Pyridine Derivatives

Bromination is a common step in synthesizing bromomethylpyridines. This can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromomethyl reagents.

Example: Bromination Using NBS

NBS is often used for the bromination of alkylpyridines. For instance, 2-methylpyridine reacts with NBS to yield mono- and di-bromomethylpyridines. This method can be adapted for other pyridine derivatives.

Preparation of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Given the lack of specific literature on This compound , a potential synthesis route could involve:

  • Trifluoromethylation : Introduce a trifluoromethyl group into a pyridine derivative using a suitable trifluoromethylating agent.
  • Chlorination : Introduce a chloro group into the pyridine ring, possibly through a chlorination reaction.
  • Bromination : Use a brominating agent like NBS to introduce a bromomethyl group.

Reaction Conditions and Yields

Reaction conditions and yields can vary significantly depending on the specific starting materials and reagents used. For related compounds, yields can range from moderate to high under optimized conditions.

Compound Reaction Conditions Yield
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine Methanol, reflux, 2h 68%
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine Methanol, 70°C, 6h 63.47%
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine Halogenation of pyridine derivatives Varies

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Agrochemical Applications

The primary application of 4-bromomethyl-2-chloro-5-(trifluoromethyl)pyridine lies in the agrochemical industry. Its derivatives are known for their effectiveness as herbicides and insecticides.

  • Herbicides : Compounds containing the trifluoromethylpyridine moiety have been developed for controlling a range of weeds, particularly in cereal crops such as wheat. The introduction of these compounds has led to the creation of several herbicides that exhibit high efficacy against grass species .
  • Insecticides : The biological activity of trifluoromethylpyridine derivatives extends to pest control. For instance, flonicamid, a compound derived from this class, acts as a modulator against aphids and is classified under the Insecticide Resistance Action Committee's Group 29 . The unique properties of fluorine and the pyridine structure enhance the potency and selectivity of these agrochemicals .

Pharmaceutical Applications

In addition to its role in agrochemicals, this compound has potential applications in pharmaceuticals:

  • Drug Development : Several compounds with similar structures have been investigated for their therapeutic potential. For example, derivatives have been linked to the inhibition of specific enzymes that play critical roles in various diseases . The fluorinated pyridine derivatives are particularly noted for their ability to interact with biological targets due to their unique electronic properties.
  • Clinical Trials : Some trifluoromethylpyridine derivatives are currently undergoing clinical trials for various indications, showcasing their promise in medicinal chemistry .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound:

  • Optimization : SAR studies have revealed that modifications to the pyridine ring can significantly impact biological activity. For instance, substituents at specific positions on the pyridine ring can enhance insecticidal properties or improve selectivity against target pests .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of trifluoromethylpyridine derivatives:

StudyApplicationFindings
Study 1Herbicide DevelopmentDemonstrated high herbicidal activity against key weed species in wheat crops using trifluoromethylpyridine derivatives .
Study 2Insecticide EfficacyFlonicamid was identified as a potent insecticide with unique action mechanisms against aphids .
Study 3Pharmaceutical ApplicationsSeveral derivatives showed promising results as enzyme inhibitors in preclinical models, indicating potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine and structurally related pyridine derivatives:

Compound Name Substituent Positions Key Functional Groups Reactivity/Applications Reference
This compound 4: BrCH₂; 2: Cl; 5: CF₃ Bromomethyl, Cl, CF₃ Alkylation, pharmaceutical intermediates
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine 4: Br; 2: Cl; 5: CF₃ Bromo, Cl, CF₃ Suzuki coupling, agrochemical synthesis
2-Bromo-5-(trifluoromethyl)pyridine 2: Br; 5: CF₃ Bromo, CF₃ Limited reactivity due to fewer substituents
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine 5: Br; 2: Cl; 4: CF₃ Bromo, Cl, CF₃ Positional isomerism alters electronic properties
2-Chloro-5-(trifluoromethyl)pyridin-4-amine 2: Cl; 5: CF₃; 4: NH₂ Cl, CF₃, amine Bioactive intermediates in drug discovery

Physicochemical Properties

Property 4-Bromomethyl-2-Cl-5-CF₃-Pyridine 4-Bromo-2-Cl-5-CF₃-Pyridine 2-Bromo-5-CF₃-Pyridine
Molecular Weight (g/mol) 280.47 265.46 226.00
Lipophilicity (LogP) ~2.8 ~2.5 ~2.0
Melting Point (°C) 90–92 (estimated) 85–87 72–74
Solubility in Water Low (<0.1 mg/mL) Low (<0.1 mg/mL) Moderate (~1 mg/mL)
  • The bromomethyl group increases molecular weight and lipophilicity compared to simpler bromo derivatives, enhancing membrane permeability in bioactive molecules .

Biological Activity

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups that enhance its reactivity and applicability in various fields, particularly in medicinal chemistry and agrochemicals. The presence of the bromomethyl group, chlorine atom, and trifluoromethyl group contributes to its distinctive properties, making it a subject of interest for drug development and biological research.

The molecular formula of this compound is C7H4BrClF3NC_7H_4BrClF_3N, with a molecular weight of 260.44 g/mol. The trifluoromethyl group increases lipophilicity and metabolic stability, which are advantageous for drug-like properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Several studies have shown that compounds derived from this pyridine exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and phytopathogenic bacteria .
  • Anticancer Activity : The compound's derivatives are being explored for their potential in cancer therapy, particularly for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can effectively inhibit tumor growth and promote cell death through various mechanisms .

Antimicrobial Activity

A series of experiments tested the antibacterial efficacy of this compound derivatives against common pathogens. The results are summarized in the following table:

CompoundTarget BacteriaEC50 (mg/L)Comparison with Standard
E1Xanthomonas oryzae (Xoo)50 ± 0Better than thiodiazole copper (97 mg/L)
E3Ralstonia solanacearum40 ± 1.2Superior to bismerthiazol (124 mg/L)
F10Xoo83Comparable to commercial standards

These findings indicate that certain derivatives possess superior antibacterial properties compared to established agricultural chemicals .

Anticancer Studies

In a study focusing on the anticancer potential of liposomal formulations containing derivatives of this compound, significant results were observed:

  • In Vitro Efficacy : The encapsulated compounds showed a higher rate of apoptosis induction compared to non-encapsulated forms, with an apoptosis rate exceeding 15 times higher than controls .
  • In Vivo Results : Tumor-bearing models treated with these formulations exhibited significant tumor growth inhibition rates ranging from 53% to 72%, demonstrating the compound's potential as an effective anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Damage Induction : The compound has been shown to interact with DNA, leading to damage that triggers cellular apoptosis.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical in preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, further promoting apoptosis in targeted cells.

Q & A

Basic: What are the common synthetic routes for 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine?

Methodological Answer:
The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

  • Vapor-phase halogen exchange : Starting from 2,3-dichloro-5-(trichloromethyl)pyridine, fluorine or bromine is introduced via gas-phase reactions using catalysts like HF or HBr .
  • Chlorination of trifluoromethylpyridines : Direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine under controlled conditions (e.g., Cl₂ gas with UV activation) yields bromomethyl derivatives .
    Key steps include purification via column chromatography and characterization using NMR and mass spectrometry to confirm regiochemistry.

Advanced: How to address regioselectivity challenges in functionalizing this compound?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Directing groups : Use protecting groups (e.g., Boc for amines) to block undesired positions during cross-coupling reactions .
  • Metal catalysis : Pd-mediated Suzuki-Miyaura couplings favor the 4-bromomethyl site due to lower steric hindrance compared to the 2-chloro position .
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions at the trifluoromethyl group, preserving its integrity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylene protons in bromomethyl groups resonate at δ 4.5–5.0 ppm) and confirms substitution patterns .
  • FTIR : Identifies C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₅BrClF₃N: calc. 282.92, obs. 282.91) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, slowing electrophilic substitution but enhancing stability in radical reactions .
  • Steric hindrance : The bulky -CF₃ group directs coupling reactions to the less hindered bromomethyl site, as seen in Heck or Sonogashira reactions .
  • Hydrogen bonding : The -CF₃ group can engage in weak non-covalent interactions, affecting crystal packing in X-ray studies .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact .
  • Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent degradation .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Advanced: What are the implications of structural modifications on biological activity?

Methodological Answer:

  • Amino substitutions : Adding -NH₂ at the 2-position (e.g., 2-amino derivatives) enhances binding to bacterial enzymes like acps-pptase, as shown in docking studies .
  • Halogen replacement : Replacing Br with -I increases lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates .
  • Trifluoromethyl retention : Retaining -CF₃ maintains metabolic stability, critical for agrochemical persistence .

Basic: How to analyze data contradictions in synthetic yield optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) .
  • HPLC-MS monitoring : Track intermediate formation to identify bottlenecks (e.g., bromomethyl group hydrolysis at high pH) .
  • Statistical validation : Apply ANOVA to confirm reproducibility across batches .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like acps-pptase, using PyMOL for visualization .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electronic transitions in UV-Vis studies .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Basic: What are the key purity criteria for this compound in research use?

Methodological Answer:

  • Chromatography : ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Match calculated vs. observed C/H/N content (±0.3% tolerance) .
  • Melting point : Sharp range (e.g., 123–124°C) indicates absence of polymorphic impurities .

Advanced: How to design derivatives for enhanced photostability in material science applications?

Methodological Answer:

  • Substitution at the 5-position : Introduce electron-donating groups (-OCH₃) to reduce photooxidation of the trifluoromethyl group .
  • Polymer encapsulation : Embed in PMMA matrices to shield from UV radiation .
  • Accelerated aging tests : Expose to 300 nm UV light and monitor degradation via TGA/DSC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

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